molecular formula C8H16ClNO B2542118 2-Azaspiro[4.4]nonan-7-ol hydrochloride CAS No. 2306272-60-4

2-Azaspiro[4.4]nonan-7-ol hydrochloride

Cat. No. B2542118
CAS RN: 2306272-60-4
M. Wt: 177.67
InChI Key: BNLRDWGWTRQJMQ-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonan-7-ol hydrochloride is a derivative of azaspiro nonane compounds, which are characterized by a spirocyclic structure involving a nitrogen atom. While the specific compound 2-Azaspiro[4.4]nonan-7-ol hydrochloride is not directly mentioned in the provided papers, related compounds such as 1-azaspiro[4.4]nonane-2,6-dione and its enantiomers have been synthesized and studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of related azaspiro nonane compounds involves multi-step reactions starting from common precursors like cyclopentanone. For instance, 1-azaspiro[4.4]nonane-2,6-dione was synthesized in five steps and later resolved into its enantiomers using chiral acetals . Similarly, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were synthesized and their physicochemical properties were characterized . These methods could potentially be adapted for the synthesis of 2-Azaspiro[4.4]nonan-7-ol hydrochloride.

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by a spirocyclic framework that includes a nitrogen atom. The presence of this nitrogen atom is crucial for the biological activity of these compounds. The stereochemistry of such compounds is also significant, as seen in the separation and determination of absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione .

Chemical Reactions Analysis

Azaspiro nonane derivatives undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For example, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile led to the formation of new diazaspiro derivatives . Additionally, the reaction of 1-oxa-4-thiaspiro[4.4]nonan-2-one with different reagents resulted in the synthesis of various bispiroheterocyclic systems with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro nonane derivatives, such as lipophilicity, are determined using methods like RP-HPLC. These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. For instance, the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were examined, and their neurotoxicity was assessed using a rota-rod test . The influence of active derivatives on GABA(A) receptors was also tested to elucidate the mechanism of action .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2-azaspiro[4.4]nonan-8-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-1-2-8(5-7)3-4-9-6-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRDWGWTRQJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.4]nonan-7-ol hydrochloride

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